molecular formula C14H12ClN3O2S B6698066 N-[1-(5-chloro-1-benzofuran-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide

N-[1-(5-chloro-1-benzofuran-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide

Cat. No.: B6698066
M. Wt: 321.8 g/mol
InChI Key: DEPYVBHARYDBBJ-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-1-benzofuran-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties

Properties

IUPAC Name

N-[1-(5-chloro-1-benzofuran-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-7(16-14(19)13-8(2)17-18-21-13)12-6-9-5-10(15)3-4-11(9)20-12/h3-7H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPYVBHARYDBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC(C)C2=CC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloro-1-benzofuran-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with chloroacetaldehyde under acidic conditions.

    Chlorination: The benzofuran derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

    Alkylation: The chlorinated benzofuran is subjected to an alkylation reaction with ethyl bromide in the presence of a base such as potassium carbonate to form the ethylated product.

    Thiadiazole Formation: The ethylated benzofuran is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Carboxamide Formation: Finally, the thiadiazole derivative is converted to the carboxamide by reacting with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the benzofuran ring can be substituted with various nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

N-[1-(5-chloro-1-benzofuran-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmaceutical Research: The compound is studied for its antibacterial and antiviral properties, making it a candidate for the development of new antibiotics and antiviral drugs.

    Biological Studies: It is used in studies to understand the mechanism of action of benzofuran derivatives and their interactions with biological targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[1-(5-chloro-1-benzofuran-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The thiadiazole ring may enhance the compound’s binding affinity and specificity for its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-bromo-1-benzofuran-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide
  • N-[1-(5-fluoro-1-benzofuran-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide
  • N-[1-(5-methyl-1-benzofuran-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide

Uniqueness

N-[1-(5-chloro-1-benzofuran-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets. Additionally, the specific arrangement of functional groups in this compound may confer unique binding properties and biological effects compared to its analogs.

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